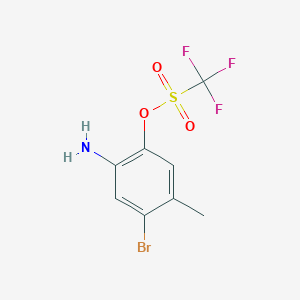
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H7BrF3NO3S and a molecular weight of 334.11 g/mol . It is known for its unique structural features, which include an amino group, a bromine atom, a methyl group, and a trifluoromethanesulphonate ester. This compound is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Amino-4-bromo-5-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulphonate group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The bromine and amino groups also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-bromo-5-fluorophenyl trifluoromethanesulphonate
- 2-Amino-4-bromo-5-chlorophenyl trifluoromethanesulphonate
- 2-Amino-4-bromo-5-iodophenyl trifluoromethanesulphonate
Uniqueness
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. The trifluoromethanesulphonate ester also imparts distinct chemical and physical properties, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C8H7BrF3NO3S |
|---|---|
Molekulargewicht |
334.11 g/mol |
IUPAC-Name |
(2-amino-4-bromo-5-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7BrF3NO3S/c1-4-2-7(6(13)3-5(4)9)16-17(14,15)8(10,11)12/h2-3H,13H2,1H3 |
InChI-Schlüssel |
IHDZPJYJSYVYEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)N)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


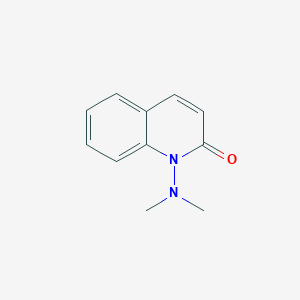

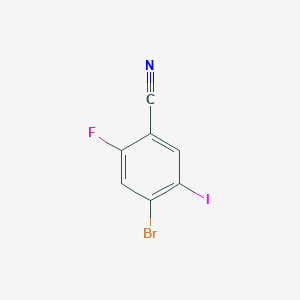
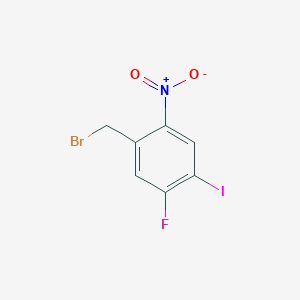
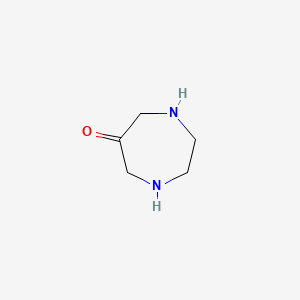

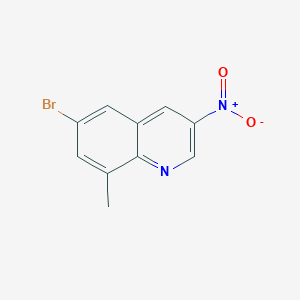
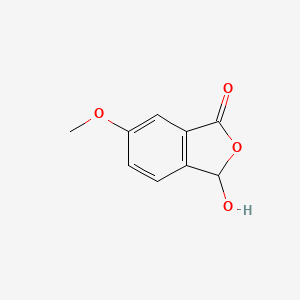
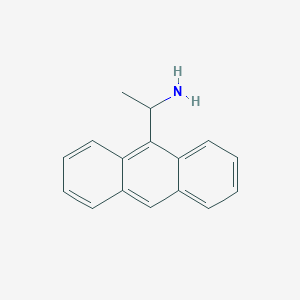
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)




